3-Isoxazol-5-ylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-piperidin-3-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANEXWCYNZDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Profile of Isoxazolylpiperidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The fusion of isoxazole and piperidine rings has created a class of heterocyclic compounds with significant therapeutic potential, known as isoxazolylpiperidine derivatives. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, intended for researchers, scientists, and professionals in drug development. We delve into the synthetic strategies that enable structural diversification, explore the key pharmacological targets and mechanisms of action, and present a detailed analysis of the structure-activity relationships (SAR) that govern their efficacy and selectivity. This guide synthesizes data from in vitro and in vivo studies, focusing on applications in neurodegenerative diseases, pain management, and inflammation. A detailed experimental protocol for a key bioassay is provided, alongside structured data summaries and visualizations to facilitate a deeper understanding of this promising chemical scaffold.
Introduction to the Isoxazolylpiperidine Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive component in drug design.[2][3] Similarly, the piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to introduce basicity, modulate physicochemical properties, and provide a rigid scaffold for orienting pharmacophoric groups.[4]
The combination of these two moieties into the isoxazolylpiperidine scaffold has yielded derivatives with a broad spectrum of biological activities.[2][5] These compounds have shown promise as cholinesterase inhibitors for Alzheimer's disease, muscarinic receptor agonists for cognitive enhancement, calcium channel blockers for neuropathic pain, and anti-inflammatory agents.[5][6][7][8] This guide will explore the pharmacological landscape of these derivatives, providing insights into their design, evaluation, and therapeutic potential.
Synthetic Strategies: A General Overview
The generation of diverse libraries of isoxazolylpiperidine derivatives for pharmacological screening is underpinned by versatile synthetic methodologies. A common approach involves the construction of the isoxazole core followed by its linkage to a pre-functionalized piperidine ring. The 1,3-dipolar cycloaddition reaction is a powerful method for forming the isoxazole ring from nitrile oxides, which can be generated in situ from aldoximes.[9] Subsequent coupling reactions, such as amide bond formation or alkylation, are then used to attach the piperidine fragment.
This modular approach allows for systematic modifications at three key positions, which is crucial for comprehensive Structure-Activity Relationship (SAR) studies:
-
The Isoxazole Ring: Substituents can be introduced at various positions to modulate electronic properties and steric interactions.
-
The Piperidine Ring: Modifications can alter basicity, lipophilicity, and interaction with target proteins.
-
The Linker: The chemical nature and length of the linker connecting the two rings can significantly impact binding affinity and selectivity.
Caption: A generalized workflow for the synthesis of isoxazolylpiperidine derivatives.
Key Pharmacological Targets and Mechanisms of Action
Isoxazolylpiperidine derivatives have been investigated for their activity against a range of biological targets, primarily focused on the central nervous system (CNS) and inflammatory pathways.
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[1] Inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a clinically validated strategy to enhance cholinergic neurotransmission.[1]
Several N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives have been designed as dual inhibitors of both AChE and BuChE.[6] For instance, compound 4e from a synthesized series was identified as a potent inhibitor of both enzymes, with IC50 values of 16.07 μM for AChE and 15.16 μM for BuChE.[6] Molecular docking studies revealed that this compound fits effectively into the active sites of both enzymes, establishing key interactions that underpin its inhibitory activity.[6] The neuroprotective potential of these compounds has also been demonstrated, with some derivatives showing protection against amyloid-beta-induced toxicity in neuronal cells.[6][10]
Caption: Mechanism of cholinesterase inhibition in the synaptic cleft.
Muscarinic M1 Receptor Agonism
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein-coupled receptor highly expressed in brain regions critical for memory and cognition, making it a key target for treating cognitive deficits in AD and schizophrenia.[11][12] Certain isoxazoline derivatives bearing a piperidine (or tetrahydropyridine) moiety have been identified as potent and selective M1 mAChR agonists.[8][13]
One notable compound, 4f (3-(tetrahydropyrin-3-yl)-5-(2-pyrrolodin-1-yl)isoxazoline), demonstrated potent agonist activity in a functional calcium mobilization assay with an EC50 of 31 nM.[8][13] Importantly, this compound was also found to promote non-amyloidogenic processing of the amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective sAPPα fragment.[8][13] This dual mechanism—enhancing cholinergic signaling and promoting a neuroprotective pathway—makes M1 agonists a highly attractive therapeutic strategy.
T-Type Calcium Channel Blockade for Neuropathic Pain
T-type calcium channels, particularly the Ca(v)3.1 (α1G) and Ca(v)3.2 (α1H) subtypes, play a crucial role in neuronal excitability and have been implicated in the pathophysiology of neuropathic pain.[7] A series of tetrahydropyridinyl and piperidinyl ethylamine derivatives containing an isoxazole moiety were designed and synthesized as T-type calcium channel blockers.[7]
Compounds 7b and 10b from this series showed potent blocking activity against both Ca(v)3.1 and Ca(v)3.2 channels. In animal models of neuropathic pain, these compounds were significantly effective at reducing pain responses to mechanical and cold stimuli, suggesting their potential as novel analgesics.[7]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegeneration to cancer.[10][14] Isoxazole derivatives have been evaluated for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5][15] Several synthesized derivatives showed significant COX-2 inhibitory activity, comparable to or better than the standard drug diclofenac in in-vivo models of inflammation.[5]
Furthermore, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent antioxidant activity in both in vitro (DPPH assay) and in vivo studies.[14][16] The most active compound, 2a , showed an in vivo total antioxidant capacity (TAC) two-fold greater than the positive control, quercetin, highlighting the potential of this scaffold to mitigate oxidative damage.[14][16]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the isoxazolylpiperidine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
-
Substitutions on the Aryl Moiety of the Isoxazole: For cholinesterase inhibitors, the nature and position of substituents on the 5-aryl group of the isoxazole ring are critical.[6]
-
The Piperidine Ring: In M1 agonists, the presence of a tetrahydropyridine or piperidine group is pivotal for high potency.[8][13] For T-type calcium channel blockers, both tetrahydropyridine and piperidine cores yielded active compounds.[7]
-
Linker Group: For allosteric ligands targeting nuclear receptors like RORγt, an amine linker at the C-4 position of the isoxazole was found to be preferable for potency over more rigid linkers.[17] While this is not a piperidine derivative, it highlights the importance of the linker in isoxazole-based compounds.
-
General Trends: Across different target classes, electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on aryl substituents can significantly modulate activity, and their optimal placement depends on the specific topology of the target's binding site.[3][18]
In Vitro and In Vivo Assessment: Methodologies and Data
The pharmacological characterization of isoxazolylpiperidine derivatives relies on a suite of well-established in vitro and in vivo assays.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method to determine the IC50 values of test compounds against AChE and BuChE. The assay's trustworthiness is ensured by including positive controls (a known inhibitor like Donepezil) and negative controls (solvent only) to validate the results.
Objective: To quantify the inhibitory potency of isoxazolylpiperidine derivatives on AChE and BuChE activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in DMSO.
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 10 mM substrate solution (acetylthiocholine iodide for AChE, S-butyrylthiocholine iodide for BuChE) in deionized water.
-
Prepare the enzyme solution (e.g., human recombinant AChE or equine serum BuChE) in phosphate buffer containing 0.1% BSA to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of various concentrations of the test compound (serially diluted from the stock solution). For control wells, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 20 µL of the enzyme solution to all wells except the blank. Mix gently by pipetting.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Summary: Biological Activity of Representative Derivatives
The following table summarizes the quantitative activity data for key isoxazolylpiperidine and related derivatives discussed in the literature.
| Compound ID | Target(s) | Assay Type | Activity (IC50/EC50) | Reference |
| 4e | Acetylcholinesterase (AChE) | Enzyme Inhibition | 16.07 µM | [6] |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 15.16 µM | [6] | |
| 4f | M1 Muscarinic Receptor | Ca²⁺ Mobilization | 31 nM | [8][13] |
| 7b | T-type Ca²⁺ Channels (Ca(v)3.1/3.2) | Electrophysiology | Potent Blocker | [7] |
| 10b | T-type Ca²⁺ Channels (Ca(v)3.1/3.2) | Electrophysiology | Potent Blocker | [7] |
| 2a | DPPH Radical | Scavenging Assay | 0.45 µg/mL | [14][16] |
Future Directions and Therapeutic Potential
The isoxazolylpiperidine scaffold represents a versatile and highly druggable framework for developing novel therapeutics. The diverse pharmacological activities demonstrated by its derivatives underscore its potential to address complex diseases with multifactorial pathologies, such as Alzheimer's disease.[6][10]
Future research should focus on:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets simultaneously (e.g., combining cholinesterase inhibition with M1 agonism or antioxidant activity) could offer superior therapeutic efficacy for complex diseases.[6]
-
Improving Selectivity and Pharmacokinetics: Further optimization of lead compounds is necessary to enhance selectivity for desired targets over off-targets (e.g., other muscarinic receptor subtypes or hERG channels) and to improve pharmacokinetic profiles (ADME properties) for better in vivo performance.[7][17]
-
Exploring New Therapeutic Areas: The demonstrated activity against a range of targets suggests that the therapeutic applications of these derivatives could be expanded to other areas, including different CNS disorders, cancers, and viral infections.[2][3][19]
References
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Saeedi, M., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258. Retrieved February 23, 2026, from [Link]
-
Zhorov, B. S., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 147-57. Retrieved February 23, 2026, from [Link]
-
Saeedi, M., et al. (2020). The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Khan, I., et al. (2024). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. RSC Advances, 14(1), 47-64. Retrieved February 23, 2026, from [Link]
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved February 23, 2026, from [Link]
-
Huang, M., et al. (2015). Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists. ChEMBL. Retrieved February 23, 2026, from [Link]
-
Ahmad, W., et al. (2021). Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Lee, J. H., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. Bioorganic & Medicinal Chemistry Letters, 24(9), 2098-102. Retrieved February 23, 2026, from [Link]
-
Lee, G., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 435-450. Retrieved February 23, 2026, from [Link]
-
Huang, M., et al. (2015). Synthesis and biological evaluation of isoxazoline derivatives as potent M1 muscarinic acetylcholine receptor agonists. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Huang, M., et al. (2015). Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1531-4. Retrieved February 23, 2026, from [Link]
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved February 23, 2026, from [Link]
-
Kumar, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(10), 6825-6847. Retrieved February 23, 2026, from [Link]
-
Sharma, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243163. Retrieved February 23, 2026, from [Link]
-
Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Retrieved February 23, 2026, from [Link]
-
Grigoryan, H., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 434-444. Retrieved February 23, 2026, from [Link]
-
Khazir, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1421. Retrieved February 23, 2026, from [Link]
-
Sharma, N., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32252. Retrieved February 23, 2026, from [Link]
- Piperidine derivatives as agonists of muscarinic receptors. (2008). Google Patents.
-
Farhan, M. A. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Poreba, K., et al. (1996). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Acta Poloniae Pharmaceutica, 53(4), 263-7. Retrieved February 23, 2026, from [Link]
-
Mosbah, H., et al. (2018). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Butnariu, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2912. Retrieved February 23, 2026, from [Link]
-
Li, J., et al. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazole. Molecules, 23(11), 2994. Retrieved February 23, 2026, from [Link]
-
Dar'in, D., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3865. Retrieved February 23, 2026, from [Link]
-
Eglen, R. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 238-283. Retrieved February 23, 2026, from [Link]
Sources
- 1. Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 13. Document: Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists. (CHEMBL3399973) - ChEMBL [ebi.ac.uk]
- 14. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
3-Isoxazol-5-ylpiperidine hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride and its Analogs: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide expands upon the core scaffold to include the broader class of isoxazole-piperidine derivatives. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of this important chemical family.
Physicochemical Properties of the Core Scaffold
The foundational structure, 3-(isoxazol-5-yl)piperidine, combines the aromatic isoxazole ring with a saturated piperidine ring. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable property for biological testing and formulation.
The molecular formula for the free base, 3-(isoxazol-5-yl)piperidine, is C₈H₁₂N₂O. The corresponding hydrochloride salt has the molecular formula C₈H₁₃ClN₂O.
| Property | Value |
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 188.65 g/mol |
| Monoisotopic Mass | 188.07674 Da |
Synthesis and Methodologies
The synthesis of isoxazole-piperidine derivatives often involves multi-step processes, beginning with commercially available starting materials. A common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] Alternatively, the condensation of a β-diketone with hydroxylamine hydrochloride can yield the isoxazole core.[3][4]
A general synthetic approach for preparing 3-(isoxazol-5-yl)piperidine would commence with a suitably protected piperidine precursor. For instance, starting with N-Boc-piperidine-3-carbaldehyde, one could generate the alkyne necessary for cycloaddition. The subsequent deprotection of the piperidine nitrogen would then allow for the formation of the hydrochloride salt.
Caption: A generalized synthetic workflow for 3-(isoxazol-5-yl)piperidine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] The versatility of this chemical motif allows for the development of drugs targeting various diseases.
Anticancer Therapeutics
Numerous studies have highlighted the potential of isoxazole-piperidine derivatives as anticancer agents.[6][7] These compounds have been shown to exhibit cytotoxic activities against various cancer cell lines, including breast and liver cancer.[7] For instance, certain derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have demonstrated potent anti-proliferative activities, acting as inhibitors of PI3Kδ, a key enzyme in cancer cell signaling pathways.[8]
Anti-inflammatory and Analgesic Agents
The isoxazole moiety is present in several anti-inflammatory drugs.[9] By incorporating a piperidine ring, novel compounds with potential analgesic and anti-inflammatory properties can be developed. Research has shown that piperidinyl thiazole isoxazolines can act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[10]
Antimicrobial and Antiviral Applications
Isoxazole derivatives have a long history of use as antimicrobial agents.[4] The combination with a piperidine ring can lead to new compounds with enhanced antibacterial and antifungal activities.[9] Furthermore, the isoxazole scaffold has been explored for the development of antiviral drugs.[9]
Central Nervous System (CNS) Disorders
The isoxazole ring is a key component in drugs targeting the central nervous system, such as the antipsychotic risperidone.[11] The development of novel isoxazole-piperidine hybrids continues to be an active area of research for treating CNS disorders.[12]
Experimental Protocols: Characterization and Analysis
The structural elucidation and purity assessment of synthesized 3-isoxazol-5-ylpiperidine hydrochloride and its analogs are crucial for their advancement as drug candidates. A standard battery of analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR spectra to determine the number and environment of protons.
-
Acquire ¹³C NMR spectra to identify the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., LC-MS or HRMS).
-
Determine the molecular weight and fragmentation pattern to confirm the chemical structure.
-
Chromatographic and Other Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method with an appropriate column and mobile phase to assess the purity of the compound.
-
Inject a solution of the sample and monitor the elution profile using a UV detector.
-
-
Elemental Analysis:
-
Submit a pure, dry sample for combustion analysis.
-
Compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the calculated values to confirm the empirical formula.
-
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Conclusion
While 3-Isoxazol-5-ylpiperidine hydrochloride itself is not extensively documented, the isoxazole-piperidine scaffold represents a highly valuable and versatile platform in modern drug discovery. The synthetic accessibility of these compounds, coupled with their broad range of biological activities, ensures their continued importance in the development of new therapeutics for a multitude of diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (URL: )
- Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. (URL: )
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (URL: [Link])
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (URL: [Link])
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- Synthesis, characterization and physiological activity of some novel isoxazoles. (URL: )
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
-
Structural formula of isoxazole (1–6), piperidine linker moieties... (URL: [Link])
-
Biologically active drugs containing isoxazole moiety. (URL: [Link])
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (URL: [Link])
- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (URL: )
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (URL: [Link])
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (URL: [Link])
-
3-(1,3-oxazol-5-yl)piperidine dihydrochloride. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (URL: [Link])
-
Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. (URL: [Link])
-
Isoxazol-3-Ylmethyl]-2-(4-Methoxy-Piperidin-1-Yl)-2-Oxo-Ethyl. (URL: [Link])
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smujo.id [smujo.id]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
A Tale of Two Isomers: A Technical Guide to the Differential Pharmacology of 3-isoxazol-5-ylpiperidine and 4-PIOL Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system, presents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Among the myriad of synthetic ligands developed to modulate GABA-A receptor function, isoxazole-piperidine scaffolds have emerged as a versatile platform for dissecting receptor pharmacology. This technical guide provides an in-depth exploration of the nuanced yet profound differences between two key isomeric classes: the 5-(4-piperidyl)-3-isoxazolol (4-PIOL) analogs and their positional isomers, the 3-(4-piperidyl)isoxazol-5-ols. We will delve into the structural distinctions, the resulting chasm in their pharmacological profiles, and the experimental methodologies crucial for their characterization. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of GABA-A receptor ligand design and development.
Introduction: The GABA-A Receptor and the Significance of Ligand Isomerism
The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor's heteropentameric structure, composed of a variety of subunits (α, β, γ, etc.), gives rise to a multiplicity of subtypes with distinct physiological roles and pharmacological sensitivities. This diversity offers a rich landscape for the development of subtype-selective drugs with improved therapeutic indices.
The precise spatial arrangement of atoms within a molecule, or its isomerism, can dramatically alter its interaction with a biological target. In the realm of GABA-A receptor ligands, the isoxazole-piperidine core has proven to be a fertile ground for exploring these structure-activity relationships (SAR). This guide will focus on the pivotal distinction between two such isomers: 4-PIOL, where the piperidine ring is attached to the C5 position of the 3-isoxazolol ring, and its counterpart where the piperidine is at the C3 position of the 5-isoxazolol ring.
Structural Elucidation: A Tale of Two Scaffolds
The fundamental difference between 3-isoxazol-5-ylpiperidine and 4-PIOL analogs lies in the connectivity of the piperidine and isoxazolol rings. 4-PIOL is the common name for 5-(4-piperidyl)isoxazol-3-ol. Its isomer is 3-(4-piperidyl)isoxazol-5-ol.
Caption: Core chemical structures of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and its isomer.
This seemingly subtle shift in the point of attachment has profound implications for the molecule's three-dimensional shape, electronic distribution, and its ability to interact with the specific amino acid residues within the GABA-A receptor's binding pocket.
Pharmacological Divergence: A Comparative Analysis
The structural isomerism between these two classes of compounds translates into a stark divergence in their pharmacological profiles at the GABA-A receptor. While both interact with the receptor, their affinity and efficacy are markedly different.
| Compound | GABA-A Receptor Affinity (IC50) | Efficacy | Reference |
| 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) | 6-9 µM | Low-efficacy partial agonist/antagonist | |
| 3-(4-piperidyl)isoxazol-5-ol | 26 µM | Very low relative efficacy |
Key Insights from Pharmacological Data:
-
Affinity: 4-PIOL (the 5,3-isomer) displays a significantly higher affinity for the GABA-A receptor compared to its 3,5-isomer. This suggests that the spatial arrangement of the piperidine and the acidic isoxazolol moiety in 4-PIOL is more complementary to the receptor's binding site.
-
Efficacy: 4-PIOL is characterized as a low-efficacy partial agonist, meaning it can weakly activate the receptor on its own but can also act as an antagonist in the presence of a full agonist like GABA. In contrast, the 3,5-isomer exhibits very low relative efficacy, indicating it has a minimal ability to activate the receptor.
Structure-Activity Relationship (SAR) of 4-PIOL Analogs: Exploring the Chemical Space
The 4-PIOL scaffold has been extensively studied to understand the structural requirements for GABA-A receptor interaction. A key finding is the presence of a hydrophobic binding pocket in the vicinity of the C4 position of the isoxazolol ring.
-
Substitution at the 4-position: Introducing substituents at the C4 position of the 4-PIOL isoxazolol ring dramatically influences the pharmacological profile.
-
Small alkyl groups (methyl, ethyl) result in partial agonists.
-
Larger, more lipophilic groups convert the compounds into pure competitive antagonists. This is attributed to the substituents occupying a hydrophobic pocket within the receptor, which enhances binding affinity but prevents the conformational change required for channel opening.
-
Experimental Methodologies for Characterization
A robust understanding of the pharmacological differences between these isomers necessitates the use of specific and validated experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Principle: This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]gabazine) from the GABA-A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol for [³H]muscimol Binding Assay:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]muscimol and a range of concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known GABA-A agonist like GABA).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Electrophysiological Recordings
Electrophysiology provides a direct measure of the functional activity of a compound at the GABA-A receptor, determining whether it acts as an agonist, antagonist, or modulator.
Principle: Techniques like two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in cultured neurons or cell lines expressing specific GABA-A receptor subtypes are used. These methods measure the ion flow (current) through the GABA-A receptor channel in response to the application of the test compound.
Strategic Synthesis and Solid-State Resolution of Isoxazolylpiperidine Hydrochloride Salts
Executive Summary
The isoxazolylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Iloperidone, Risperidone derivatives) and novel glutamatergic modulators. However, the development of these moieties is plagued by two distinct isomeric challenges: regioisomerism of the isoxazole ring formation (3,4,5-substitution patterns) and stereoisomerism within the piperidine ring or atropisomerism in sterically crowded biaryl systems.
Furthermore, the basicity of the piperidine nitrogen (
Part 1: The Isomeric Landscape
Before initiating synthesis, one must map the "Isomeric Matrix." For a generic 4-(isoxazolyl)piperidine, the diversity arises from:
-
Regioisomerism (Linkage): The piperidine ring can be attached at the C3, C4, or C5 position of the isoxazole.
-
Type A (C3-Linkage): 3-(piperidin-4-yl)isoxazole.
-
Type B (C5-Linkage): 5-(piperidin-4-yl)isoxazole.
-
Type C (C4-Linkage): 4-(piperidin-4-yl)isoxazole (Less common via cycloaddition).
-
-
Stereoisomerism: If the piperidine ring is substituted (e.g., 2-methylpiperidine), chiral centers introduce enantiomers and diastereomers.
Technical Insight: The Stability-Reactivity Trade-off
The isoxazole N-O bond is labile under reducing conditions. Crucial Warning: Avoid catalytic hydrogenation (Pd/C,
Part 2: Strategic Synthesis & Regiocontrol
To avoid difficult chromatographic separations later, regioselectivity must be engineered upstream. We contrast two primary methodologies: 1,3-Dipolar Cycloaddition (often poor regiocontrol) vs. Condensation (high regiocontrol).
Method A: The 1,3-Dipolar Cycloaddition (Click Chemistry)
Best for: Rapid library generation of Type A and Type B mixtures.
The reaction of a piperidine-derived alkyne with a nitrile oxide generates a mixture of 3,5- and 3,4-disubstituted isoxazoles.
-
Protocol Adjustment: Use Copper(I) catalysis (CuAAC-like conditions) to favor the 3,5-regioisomer, although isoxazoles are less responsive to Cu-catalysis than triazoles.
-
Steric Control: Using a bulky
-Boc-4-ethynylpiperidine enhances selectivity for the 3,5-isomer due to steric repulsion preventing the 3,4-formation.
Method B: Condensation of Hydroxylamine with -Diketones
Best for: Scale-up of pure Regioisomers.
This is the preferred industrial route for high purity.
-
Activation: React
-Boc-piperidine-4-carboxylic acid with CDI, then treat with the enolate of a methyl ketone to form a -diketone intermediate. -
Cyclization: Treat with hydroxylamine hydrochloride (
).-
pH Control: Basic conditions favor one isomer; acidic conditions favor the other.
-
Visualization: Synthetic Decision Tree
Figure 1: Decision matrix for synthetic route selection based on required purity and scale.
Part 3: Salt Formation & Solid-State Characterization
The conversion of the free base isoxazolylpiperidine to its hydrochloride salt is the critical step for defining physical properties.
Experimental Protocol: HCl Salt Formation
Objective: Produce a non-hygroscopic, crystalline Monohydrochloride (Form I).
-
Dissolution: Dissolve 10.0 g of crude
-Boc-isoxazolylpiperidine in 1,4-Dioxane (50 mL). Dioxane is superior to ether for solubilizing polar intermediates. -
Deprotection/Salt Formation: Add 4M HCl in Dioxane (25 mL, 3.0 eq) dropwise at 0°C.
-
Note: The exotherm must be controlled to prevent oiling out.
-
-
Aging: Allow the slurry to stir at 20°C for 4 hours.
-
Anti-solvent Addition: If precipitation is slow, add Diisopropyl Ether (IPE) or MTBE dropwise until turbidity persists.
-
Isolation: Filter under
(hygroscopicity risk). Wash with cold IPE. -
Drying: Vacuum oven at 45°C for 12 hours.
Polymorph Screening Table
| Solvent System | Cooling Rate | Resulting Phase | Stability |
| EtOH / Et₂O | Fast | Amorphous / Oil | Low (Hygroscopic) |
| IPA (Isopropanol) | Slow | Crystalline (Form I) | High |
| Acetone / Water | Slow | Hydrate (Form II) | Variable |
| MeCN | Fast | Metastable Polymorph | Medium |
Validation:
-
XRPD (X-Ray Powder Diffraction): Distinct sharp peaks indicate crystallinity. Amorphous halos indicate "oiling out" occurred.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting) >180°C. A broad endotherm <100°C suggests solvate/hydrate loss.
Part 4: Analytical Resolution of Isomers
If the synthetic route produced a mixture (e.g., via cycloaddition), or if chiral resolution is required, utilize the following separation strategies.
Regioisomer Separation (Achiral)
Regioisomers (e.g., 3,5- vs 3,4-isoxazole) have different dipole moments.
-
Technique: Flash Chromatography or Prep-HPLC.
-
Stationary Phase: C18 (Reverse Phase) is often insufficient due to similar lipophilicity.
-
Recommendation: Use Pentafluorophenyl (PFP) columns. The
- interactions differ significantly between isoxazole regioisomers. -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Chiral Resolution (Stereoisomers)
For piperidines with chiral centers.
-
Technique: SFC (Supercritical Fluid Chromatography).[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Co-solvent: 15-20% Methanol with 0.1% Isopropylamine (IPA) .
-
Critical: Basic additives are essential for piperidines to suppress peak tailing on chiral phases.
-
Visualization: Resolution Logic
Figure 2: Workflow for the analytical and preparative resolution of isoxazolylpiperidine isomers.
References
-
Katritzky, A. R., et al. (2010). Synthesis of Isoxazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.
- Context: Foundational text on 1,3-dipolar cycloaddition and condensation mechanisms for isoxazole construction.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Context: The authoritative guide for salt screening protocols, specifically addressing counter-ion selection and pKa consider
-
Lipka, E., et al. (2017).[2] Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A.
- Context: Validates the use of SFC with polysaccharide phases for separ
-
Balamurugan, P., et al. (2015).[3] Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. Journal of Chemical and Pharmaceutical Research.
- Context: Provides HPLC method parameters (C18, acidic buffers)
-
Anderson, S. R., et al. (2008). Solid State Characterization of Pharmaceuticals. Drug Development and Industrial Pharmacy.
- Context: General guidelines on polymorph screening and the importance of XRPD/DSC in characterizing API salts.
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Isoxazole Regioisomers
Status: Active Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: ISOX-REGIO-001 Subject: Resolution of 3,5- vs. 3,4- and 5,3-Isoxazole Regioisomers
Executive Summary: The "Isobaric Nightmare"
Isoxazoles are privileged scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, beta-lactamase inhibitors). However, their synthesis—often via [3+2] cycloaddition of nitrile oxides or condensation of
The Problem: These isomers are isobaric (identical Mass-to-Charge ratio) and possess nearly identical lipophilicity (
Module 1: Stationary Phase Selection (The Critical Factor)
User Query: I am running a standard gradient (5-95% ACN/Water) on a C18 column. My 3,5- and 3,4-isoxazole isomers are co-eluting as a single broad peak. Is my gradient too steep?
Scientist Response:
While gradient shallowness helps, the root cause is likely insufficient selectivity (
The Solution: Switch to a Pentafluorophenyl (PFP) Phase.
You need a stationary phase that interacts with the
-
Recommendation: Use a Pentafluorophenyl (PFP) or Fluorophenyl core-shell column.
-
The Mechanism: The fluorine atoms on the PFP ring create an electron-deficient cavity.[1] The isoxazole ring is electron-rich. This creates strong
interactions. Crucially, the position of substituents on the isoxazole ring alters its dipole vector and accessibility to the PFP phase, creating separation where C18 fails.
Data Comparison: Selectivity Factors (
| Column Chemistry | Interaction Mechanism | Selectivity ( | Suitability |
| Alkyl C18 | Hydrophobic (Dispersive) | 1.00 - 1.02 | Poor (Co-elution common) |
| Phenyl-Hexyl | 1.05 - 1.10 | Moderate (Partial separation) | |
| PFP (Pentafluorophenyl) | 1.15 - 1.30 | Excellent (Baseline resolution) | |
| Cyano (CN) | Dipole-Dipole | 1.05 - 1.15 | Good (Alternative if PFP fails) |
Technical Note: PFP phases often require a "wettability" period. Ensure you equilibrate for at least 20 column volumes before assessing selectivity.
Module 2: Mobile Phase & pH Control
User Query: I switched to PFP and see partial separation, but the peaks are tailing significantly (
Scientist Response: This is a common misconception. While the isoxazole ring nitrogen itself is weakly basic (pKa ~ -3.0 to +1.0 depending on substitution), the silanol activity on the silica surface and the substituents (e.g., amines, carboxylic acids) are pH-sensitive.
The Solution: Buffer at pH 3.0 - 4.0.
-
Silanol Suppression: At neutral pH, residual silanols on the column surface are ionized (
), causing secondary cation-exchange interactions with any basic sites on your molecule, leading to tailing. -
Electronic Stabilization: Buffering ensures the isoxazole ring's electronic distribution remains constant, stabilizing the dipole moment necessary for the PFP interaction.
Recommended Mobile Phase:
-
A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).
-
B: Methanol (MeOH).[2]
Why Methanol over Acetonitrile? Methanol is a protic solvent . It can form hydrogen bonds with the oxygen or nitrogen of the isoxazole ring. Acetonitrile is aprotic and dipole-driven. For regioisomers, the subtle difference in H-bonding accessibility between a 3,5- and 3,4-isomer often amplifies selectivity when using MeOH.
Module 3: Advanced Troubleshooting (The "Nuclear" Option)
User Query: I have tried PFP with MeOH at pH 3.0. I have two peaks, but they are not baseline resolved (
Scientist Response: If achiral stationary phases fail, you are likely dealing with a "Critical Pair" where the dipole vectors are effectively cancelling out the selectivity gains.
The Solution: Amylose-based Chiral Columns (Used in Achiral Mode). Polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) create a rigid chiral groove. Even if your molecules are achiral (regioisomers), they have different 3D shapes. One regioisomer may fit into the groove, while the other is sterically hindered.
-
Protocol: Screen an Amylose-based column (e.g., AD-H type) using Normal Phase (Hexane/EtOH) or Reversed Phase (Water/ACN) conditions.
-
Reference Insight: Research has shown that amylose phases can separate 3,5-disubstituted isoxazole isomers with high purity when standard RP-HPLC fails [3].
Visual Troubleshooting Workflows
Figure 1: Decision Tree for Isoxazole Separation
Caption: Logical workflow for troubleshooting isoxazole regioisomer co-elution. Priority is given to stationary phase chemistry followed by solvent selectivity.
Standardized Screening Protocol (SOP)
To ensure reproducibility and self-validation, follow this screening matrix for any new isoxazole mixture.
Step 1: The "Golden Triangle" Screen Run the sample on three columns simultaneously (or sequentially) using a generic gradient.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Columns:
-
C18 (Baseline - likely to fail but necessary for hydrophobicity check).
-
PFP (Pentafluorophenyl) (Target - likely to succeed).
-
Phenyl-Hexyl (Alternative - good for aromatic stacking).
-
Step 2: Calculate Selectivity (
-
If
on PFP: Switch organic modifier to Acetonitrile. -
If
but peaks overlap: Optimize gradient slope (flatten the gradient).
Step 3: Validation Once separated, inject a co-mixture of the pure standards (if available) or use Mass Spectrometry to confirm the elution order. Typically, the 3,5-isomer is more thermodynamically stable and often elutes later on PFP phases due to better planar accessibility to the stationary phase compared to the sterically crowded 3,4-isomer, though this rule has exceptions [1][3].
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Link
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Link
-
RSC Advances. (2013). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. Royal Society of Chemistry.[3] Link
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link
Sources
Optimizing yield in the synthesis of 3-Isoxazol-5-ylpiperidine
Technical Support Center: Optimizing Yield in the Synthesis of 3-Isoxazol-5-ylpiperidine
Introduction: The Scaffold & The Challenge
The synthesis of 3-isoxazol-5-ylpiperidine (and its regioisomer 5-isoxazol-3-ylpiperidine) is a critical step in developing modulators for CNS targets (e.g., AMPA receptors) and anti-infectives. The core challenge lies in constructing the isoxazole ring with high regioselectivity while preventing the dimerization of the reactive nitrile oxide intermediate.
This guide focuses on the most versatile synthetic route: the [3+2] 1,3-Dipolar Cycloaddition between an alkyne and a nitrile oxide (generated in situ). It provides a self-validating workflow to maximize yield and purity.
Part 1: The Optimized Workflow ([3+2] Cycloaddition)
The most robust method involves reacting N-Boc-4-ethynylpiperidine (dipolarophile) with a nitrile oxide generated from an aryl/alkyl oxime.
Core Protocol (Self-Validating System)
-
Step 1 (Precursor): Conversion of aldehyde to aldoxime using Hydroxylamine HCl.
-
Step 2 (Activation): Chlorination of aldoxime to hydroximoyl chloride using NCS (N-Chlorosuccinimide).
-
Step 3 (Cycloaddition): Slow addition of Base (TEA) to generate nitrile oxide in the presence of the alkyne.
Experimental Logic Visualization:
Caption: Step-wise workflow for isoxazole construction. Note the critical branch point at the Nitrile Oxide stage where dimerization competes with product formation.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Low Yield & Formation of "Furoxan" Byproduct
Symptom: The reaction mixture turns milky or precipitates a solid that is not the product. LCMS shows a mass corresponding to 2x(Nitrile Oxide). Diagnosis: The nitrile oxide is dimerizing into a furoxan (1,2,5-oxadiazole-2-oxide) faster than it reacts with the piperidine alkyne. This is the #1 yield killer in isoxazole synthesis [1].
Corrective Protocol:
-
Change the Order of Addition: Do not generate the nitrile oxide and then add the alkyne.
-
Correct Method: Dissolve the Hydroximoyl Chloride and the Alkyne (1.2 equiv) in the solvent first. Then, add the Base (TEA) via syringe pump over 4–6 hours.
-
Mechanism:[1][2] This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the collision with the alkyne over collision with another nitrile oxide molecule.
-
-
Solvent Switch: Switch from DCM (dichloromethane) to t-BuOH/H2O (1:1) or DMF . Polar protic solvents can stabilize the transition state and retard dimerization.
Issue 2: Poor Regioselectivity (Mixture of 3,5- and 3,4-isomers)
Symptom: NMR shows two sets of isoxazole protons (typically around δ 6.2–6.8 ppm). Diagnosis: Thermal cycloadditions with terminal alkynes generally favor the 3,5-isomer (sterically less hindered). However, electronic factors on the piperidine ring can erode this selectivity.
Optimization Table: Regiocontrol Strategies
| Desired Isomer | Catalyst/Condition | Mechanism | Expected Ratio (3,5 : 3,4) |
| 3,5-Disubstituted | Thermal (Standard) | Steric/Electronic Control | 80:20 to 95:5 |
| 3,5-Disubstituted | Cu(I) Catalysis (CuAAC) | Copper-Click Mechanism [2] | >98:2 |
| 3,4-Disubstituted | Ru(Cp) Catalysis* | Ruthenacycle Intermediate | <5:95 (Inverted) |
Q: How do I strictly enforce 3,5-selectivity without metal catalysts? A: Use a Steric Director . Ensure the piperidine nitrogen is protected with a bulky group (e.g., N-Boc or N-Cbz). The bulkier the group at the 4-position of the alkyne, the stronger the preference for the 3,5-isomer to minimize steric clash with the incoming nitrile oxide.
Issue 3: Incomplete Conversion of the Oxime
Symptom: Starting material (oxime) persists despite adding excess NCS. Diagnosis: The chlorination step (Oxime → Hydroximoyl Chloride) is stalling. This is common with electron-deficient oximes.
Troubleshooting Steps:
-
Catalytic DMF: If performing the reaction in DCM or THF, add 10 mol% DMF. It acts as a catalyst for the Vilsmeier-Haack-type activation of NCS.
-
Temperature: Warm the chlorination step to 40°C. Caution: Do not overheat, or the hydroximoyl chloride may decompose.
-
Validation: Monitor this step by TLC. The hydroximoyl chloride is usually less polar than the oxime. Do not proceed to base addition until the oxime is consumed.
Part 3: Advanced Optimization Logic
Use this decision tree to diagnose specific yield failures in your current experiment.
Caption: Logic tree for diagnosing yield loss. Prioritize checking for dimerization (Furoxan) as it is the most common failure mode.
Part 4: Critical Workup & Purification
Q: My product is "oiling out" and contains impurities. How do I purify? A: Isoxazolyl-piperidines are often semi-polar.
-
Acid Wash: If your product is the isoxazole and the piperidine is Boc-protected, wash the organic layer with 5% citric acid. This removes unreacted amine/base residues without deprotecting the Boc group.
-
Crystallization: If the oil refuses to crystallize, triturate with cold Diethyl Ether/Hexane (1:3) . The furoxan dimer is often less soluble and may precipitate out first (discard solid), or the product may crystallize (keep solid).
-
Copper Removal: If you used CuAAC (Copper-catalyzed), wash with 10% EDTA/NH4OH solution to remove trapped copper species which can cause degradation and toxicity in biological assays.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 615–624.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Liu, K., et al. (2018). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition." Organic Chemistry Frontiers, 5, 2360-2364.
Sources
Preventing degradation of isoxazole rings during acidic workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common challenge in synthetic chemistry: preventing the degradation of the isoxazole ring during acidic workup. This document is structured as a series of frequently asked questions (FAQs) and detailed guides to help you navigate this issue with confidence.
Section 1: Understanding the Challenge - Core Concepts & FAQs
This section addresses the fundamental principles governing isoxazole stability.
Q1: Why is my isoxazole-containing compound decomposing during acidic workup?
A1: The isoxazole ring, while aromatic, possesses a relatively weak Nitrogen-Oxygen (N-O) single bond.[1] This bond is susceptible to cleavage under various conditions, including strongly acidic or basic environments, reductive conditions (like catalytic hydrogenation), and even UV irradiation.[1]
Under acidic conditions, the primary degradation pathway is initiated by the protonation of the ring's nitrogen atom. This protonation increases the electrophilicity of the adjacent carbon atoms and further weakens the N-O bond, making the ring susceptible to nucleophilic attack (often by water or other nucleophiles present in the workup) and subsequent ring opening. The stability is highly dependent on the pH, temperature, and the nature of substituents on the isoxazole ring.[2][3]
Q2: What are the tell-tale signs of isoxazole ring degradation?
A2: Degradation can manifest in several ways during and after your workup:
-
Unexpected TLC/LC-MS Results: You may observe new, often more polar, spots on your TLC plate or new peaks in your LC-MS that do not correspond to your starting material or desired product.
-
Low or No Yield: The most obvious sign is a significantly reduced yield of your isolated product.
-
Color Change: Decomposition can sometimes lead to the formation of colored byproducts, resulting in an unexpected color in your organic layer.
-
Formation of β-Amino Enones or β-Diketones: The acid-catalyzed ring opening of isoxazoles often yields β-amino enones.[4] In some cases, these can be further hydrolyzed to β-diketones, which have very different chemical properties and chromatographic behavior.[4]
Q3: Are all isoxazoles equally sensitive to acid? What is the role of substituents?
A3: No, stability varies significantly. The electronic nature of the substituents on the isoxazole ring plays a critical role.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3), nitro (-NO2), or esters (-COOR) tend to stabilize the ring towards acid-catalyzed cleavage. They decrease the basicity of the ring nitrogen, making it less likely to be protonated.
-
Electron-Donating Groups (EDGs): Groups like alkyl, amino (-NH2), or methoxy (-OCH3) can destabilize the ring.[6] They increase the electron density on the ring nitrogen, making it more basic and more susceptible to protonation.
-
Positional Effects: The position of the substituent also matters. For instance, a substituent at the C3 position can have a more pronounced electronic effect on the nitrogen atom than a substituent at C5. The absence of a substituent at C3 can make the C3-H proton acidic and susceptible to deprotonation under basic conditions, which is another common degradation pathway.[7]
The following diagram illustrates the general mechanism of acid-catalyzed isoxazole ring opening.
Caption: Mechanism of acid-catalyzed isoxazole degradation.
Section 2: Troubleshooting Guides & Protocols
This section provides actionable steps to mitigate degradation during your experiments.
Q4: My reaction was run with a strong acid catalyst (e.g., H₂SO₄, TFA, HCl). How can I safely work up my reaction to isolate my isoxazole product?
A4: The key is to neutralize the strong acid under controlled, mild conditions before proceeding with a standard liquid-liquid extraction. Abruptly adding a strong base can cause exothermic reactions that also degrade the product.
Recommended Protocol: Controlled Quenching and Extraction
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This will slow down the rate of any potential degradation reactions.
-
Dilute with an Organic Solvent: Dilute the cold reaction mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). This helps with heat dissipation during neutralization.
-
Slow Neutralization: Slowly and carefully add a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.4) with vigorous stirring.[8]
-
Check the pH: Use pH paper to monitor the aqueous layer. Continue adding the basic solution until the pH is in the neutral range (pH 6-8).[2]
-
Perform Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with your organic solvent.
-
Wash and Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q5: I only need to perform a mild acidic wash to remove a basic impurity. What are my options?
A5: If you must perform an acidic wash, avoid strong mineral acids. Opt for milder alternatives and minimize contact time.
Table 1: Comparison of Acidic Washing Reagents
| Reagent | Concentration | Recommended Use & Precautions | Relative Harshness |
| Saturated NH₄Cl | Saturated Aqueous | A good first choice. It's a weakly acidic salt solution (pH ~4.5-5.5). Effective for removing many basic impurities. | Low |
| Citric Acid | 0.1 M - 0.5 M Aqueous | An excellent choice for sensitive substrates. It's a weak organic acid and is often less harsh than ammonium chloride. | Low-Medium |
| Acetic Acid | 1% - 5% Aqueous | Can be used, but may be more aggressive than citric acid or NH₄Cl for some substrates. | Medium |
| Hydrochloric Acid | 0.1 M - 1 M Aqueous | Use with extreme caution and only if necessary. Keep contact time to an absolute minimum (seconds to a minute) and perform the wash at 0 °C. | High |
Protocol: Mild Acidic Wash
-
After your initial extraction, wash the combined organic layers with the chosen mild acidic solution (e.g., 0.5 M citric acid).
-
Crucially, minimize the shaking/contact time.
-
Immediately separate the layers.
-
Follow up with a wash using saturated sodium bicarbonate solution to neutralize any residual acid, then wash with brine.
-
Dry and concentrate as usual.
Section 3: Alternative & Preventative Strategies
This section explores methods to avoid the problem altogether.
Q6: Can I avoid an acidic workup entirely?
A6: Yes, and this is often the best strategy. Consider the overall synthetic plan and the nature of your impurities.
-
Chromatography: Direct purification by column chromatography is the most common alternative. If your crude reaction mixture is a non-viscous oil or can be dissolved in a small amount of solvent, you can often load it directly onto a silica gel column.
-
Solid-Phase Extraction (SPE): For smaller scale reactions, SPE cartridges can be used to remove polar impurities without a full liquid-liquid extraction.
-
Aqueous Media Synthesis: Some modern synthetic methods for isoxazoles are performed in aqueous media, which can simplify the workup and make it more environmentally friendly.[10][11]
-
Alternative Quenching: Instead of a traditional aqueous workup, newer methods use absorbents like silicone elastomer-coated glass powder to extract organic products directly from a quenched reaction mixture, which is then filtered.[12]
The following workflow can help guide your decision-making process for the workup.
Caption: Decision tree for selecting an appropriate workup strategy.
References
-
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10). Available at: [Link]
-
Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Bansal, R. K., & Sharma, P. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 32(1), 1-17. Available at: [Link]
-
Kearns, C. A., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]
-
Kearns, C. A., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]
-
Kearns, C. A., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. PubMed. Available at: [Link]
-
Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]
-
MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Pratihar, P., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Li, Y., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6260-6265. Available at: [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available at: [Link]
-
NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Available at: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]
-
Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Step by Step. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Available at: [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Binding Affinity of Piperidine vs. Nipecotic Acid Derivatives for GABA Transporters
Abstract
This guide provides a detailed comparative analysis of piperidine and nipecotic acid derivatives, focusing on their binding affinity for Gamma-Aminobutyric Acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA's extracellular concentration is meticulously regulated by GATs, making them critical targets for therapeutic intervention in neurological disorders like epilepsy.[1][2][3] This document delves into the structure-activity relationships (SAR), presents quantitative binding data, and offers detailed experimental protocols for researchers in pharmacology and drug development. We will explore how the foundational scaffolds of piperidine-3-carboxylic acid (nipecotic acid) and other piperidine-based structures dictate their potency and selectivity as GAT inhibitors.
Introduction: The GABAergic System and its Gatekeepers
The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function.[4][5] GABA is the principal mediator of inhibitory neurotransmission, and its dysregulation is implicated in numerous neurological and psychiatric conditions.[2][5] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells.[3] This crucial process is carried out by a family of four distinct sodium- and chloride-dependent transporters: GAT1, GAT2, GAT3, and BGT1.[1][2]
By inhibiting these transporters, the concentration of GABA in the synapse is increased, enhancing inhibitory signaling.[1] This mechanism is the cornerstone of therapeutic strategies for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][3] Among the GAT subtypes, GAT1, predominantly expressed in neurons, has been the most successfully targeted, leading to the development of anticonvulsant drugs.[1][6]
Both piperidine and nipecotic acid (a specific piperidine derivative) serve as core scaffolds for designing GAT inhibitors because they mimic the structure of GABA. This guide will compare how derivatives built upon these two frameworks differ in their ability to bind to and inhibit GABA transporters.
Molecular Scaffolds: A Tale of Two Rings
At the heart of this comparison are two closely related structures: the simple piperidine ring and the more specific piperidine-3-carboxylic acid, known as nipecotic acid.
-
Piperidine: A six-membered heterocyclic amine, this scaffold is a common motif in bioactive compounds.[7] For GAT inhibition, derivatives often feature a GABA-mimicking side chain, such as an acetic acid group attached to the nitrogen, creating structures like (4-Benzyl-piperidin-1-yl)-acetic acid.[6]
-
Nipecotic Acid (Piperidine-3-carboxylic acid): This compound is a cyclic amino acid that more closely resembles the structure of GABA. The carboxylic acid group is integral to the ring structure itself, which is a key differentiator from other piperidine-based inhibitors.[6] This scaffold is the foundation for potent GAT1 inhibitors, including the clinically approved drug tiagabine.[8][9][10]
The crucial difference lies in the placement of the carboxylic acid group. In nipecotic acid derivatives, it is part of the core ring structure, believed to interact directly with a positively charged residue in the transporter's binding site.[6] In many other piperidine inhibitors, the acidic moiety is attached to the nitrogen atom via a linker. This fundamental structural variation has profound implications for binding affinity and selectivity.
Comparative Binding Affinity Analysis
The efficacy of a GAT inhibitor is primarily determined by its binding affinity (often expressed as Kᵢ or IC₅₀) for the different transporter subtypes. The nipecotic acid scaffold has proven to be a superior foundation for developing highly potent and selective GAT1 inhibitors.
The (R)-enantiomer of nipecotic acid is particularly crucial for high-affinity binding.[8] The development of the anticonvulsant drug tiagabine , a derivative of (R)-nipecotic acid, underscores the success of this scaffold.[8][9] Tiagabine achieves its high potency and selectivity for GAT1 through a lipophilic side chain attached to the piperidine nitrogen. This side chain, containing two 3-methyl-2-thienyl groups, interacts with a hydrophobic pocket in the transporter, while the core nipecotic acid moiety occupies the GABA binding site.[9][11]
Research has consistently shown that strategic modifications to the N-substituent of the nipecotic acid ring can yield derivatives with binding affinities for GAT1 that are similar to or even higher than tiagabine.[8][12] For instance, derivatives with N-arylalkynyl or N-butenyl linkers connected to a biphenyl residue have demonstrated exceptionally high potency, with pKᵢ values exceeding 8.0.[8][12]
Data Summary: GAT1 Binding Affinities
The following table summarizes the binding affinities of key derivatives, illustrating the potency achieved with the nipecotic acid scaffold.
| Compound/Derivative | Scaffold | Target | Binding Affinity (IC₅₀ / Kᵢ) | Reference |
| (R)-Nipecotic Acid | Nipecotic Acid | GAT1 | ~4 µM (IC₅₀) | [13] |
| Tiagabine | (R)-Nipecotic Acid | GAT1 | 132 nM (IC₅₀) | [14] |
| N-but-3-enylnipecotic acid with 2',4'-dichloro-2-biphenyl | (R)-Nipecotic Acid | mGAT1 | pKᵢ = 8.33 ± 0.06 | [8] |
| N-butynylnipecotic acid with substituted biphenyl | (R)-Nipecotic Acid | mGAT1 | pKᵢ up to 8.33 ± 0.01 | [12] |
| N-substituted piperidine-acetic acid analogues | Piperidine | GAT1 | Varies (generally lower than optimized nipecotic acid derivatives) | [6] |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.
While piperidine-based inhibitors without the integrated carboxylic acid of nipecotic acid can be effective, extensive structure-activity relationship studies have shown that the nipecotic acid framework consistently provides a more optimal starting point for achieving high GAT1 potency.[6][15]
Visualizing the Mechanism of Action
To understand how these inhibitors function, it is essential to visualize the GABAergic synapse and the role of GATs.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ways of modulating GABA transporters to treat neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter - Wikipedia [en.wikipedia.org]
- 4. Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BindingDB BDBM50020888 (S)-Piperidine-3-carboxylic acid::(S)-nipecotic acid::CHEMBL77484 [w.bindingdb.org]
- 14. Ki Summary [w.bindingdb.org]
- 15. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Isoxazol-5-ylpiperidine Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Isoxazol-5-ylpiperidine hydrochloride is publicly available. This guide is meticulously compiled from safety data for structurally analogous compounds, including piperidine and isoxazole derivatives, and established principles of laboratory safety. This information must be used as a foundational guideline, and a thorough, site-specific risk assessment should be performed by qualified personnel before commencing any work with this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound containing both a piperidine and an isoxazole moiety. Analysis of these structural components is critical for anticipating its potential hazards.
-
Piperidine Moiety: Piperidine is a well-documented flammable, toxic, and corrosive substance.[1][2][3] It can cause severe skin burns and eye damage, and is toxic if inhaled or absorbed through the skin.[2] Vapors may form explosive mixtures with air.[1]
-
Isoxazole Moiety: Isoxazole and its derivatives are utilized in a wide array of biologically active compounds, indicating significant potential for physiological effects.[4][5][6] Some isoxazole derivatives are classified as corrosive, causing severe skin burns and eye damage.[7][8]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid, which may present an inhalation hazard if it is a fine powder.
Based on these analogs, it is prudent to treat 3-Isoxazol-5-ylpiperidine hydrochloride as a substance with the potential for corrosivity, toxicity (oral, dermal, and inhalation), and flammability. A comprehensive risk assessment is the cornerstone of safe handling, guiding the selection of appropriate controls.
Engineering and Administrative Controls: Your First Line of Defense
The primary objective is to minimize exposure. Engineering and administrative controls are paramount in achieving this.
-
Ventilation: All manipulations of 3-Isoxazol-5-ylpiperidine hydrochloride, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[9][10] This is the most critical engineering control to prevent inhalation of airborne particulates or vapors.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
-
Safe Work Practices: Avoid the generation of dust.[10][11] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][9]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE provide the ultimate barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. A face shield is mandatory when there is any risk of splashing or spattering.[1][2] Do not wear contact lenses, as they can absorb and concentrate irritants.[12] |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Always inspect gloves for tears or degradation before use.[1][9] Consult the glove manufacturer’s chemical resistance chart for breakthrough times. For prolonged contact, consider double-gloving.[12] |
| Body | Flame-resistant laboratory coat. | A lab coat is the minimum requirement.[9] For procedures involving larger quantities or a high risk of splashes, chemical-resistant aprons or coveralls are recommended. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | While all work should be in a fume hood, a respirator should be available for emergency situations like a spill. The cartridge type should be selected for organic vapors and particulates.[1] A proper fit test is mandatory before use. |
Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk during the handling process.
Caption: Standard workflow for handling 3-Isoxazol-5-ylpiperidine hydrochloride.
-
Preparation : Before entering the lab, review this guide and the site-specific risk assessment.
-
PPE : Don all required PPE as outlined in the table above.
-
Fume Hood Verification : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing : Weigh the solid compound on weighing paper or in a container within the fume hood. Use non-sparking tools.[1][13]
-
Solution Preparation : Add the compound to the solvent slowly to avoid splashing. Keep the container closed when not in use.
-
Post-Use : After completing the work, decontaminate all surfaces and equipment.
-
Waste Disposal : Dispose of all waste streams according to the plan outlined in Section 6.
-
Doffing PPE : Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water.[9]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an emergency.
Spill Response
The response to a spill depends on its scale. For any spill, the immediate priority is personal safety.
Caption: Decision workflow for chemical spill response.
For a minor spill (manageable by trained personnel):
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Prevent the spread of the material. Create a dike around a liquid spill using an inert absorbent material like vermiculite or sand.[14][15] Do not use combustible materials.[15]
-
Absorption : Gently cover the spill with the absorbent material, working from the outside in.[14] For a solid spill, carefully cover it to avoid raising dust.[10]
-
Collection : Carefully scoop the absorbed material and residue into a clearly labeled, sealed container for hazardous waste.[16][17]
-
Decontamination : Clean the spill area with soap and water.[16] Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate : Ensure the area is well-ventilated.
For a major spill (beyond your capacity to handle):
-
Evacuate : Immediately evacuate the area.
-
Alert : Alert others and activate any emergency alarms.
-
Isolate : Close doors to the affected area to contain vapors.
-
Call for Help : Contact your institution's emergency response team.
Accidental Exposure
Immediate and correct first aid is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[12][18] If breathing is difficult or stops, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention immediately.[11]
Waste Disposal Plan
All waste containing 3-Isoxazol-5-ylpiperidine hydrochloride must be treated as hazardous waste.
-
Solid Waste : This includes unused compound, contaminated PPE (gloves, wipes), and absorbent materials from spills. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste : Collect all solutions containing the compound in a sealed, labeled, and appropriate chemical waste container. Do not pour any amount down the drain.[10]
-
Disposal Route : All waste must be disposed of through your institution's certified hazardous waste management program.[10] Ensure compliance with all local, state, and federal regulations.[15]
References
- Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
-
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
4-Piperidinopiperidine. (n.d.). Antibodies. Retrieved from [Link]
- Spill procedure: Clean-up guidance. (n.d.). [Source Not Available].
- CHEMICAL SPILL PROCEDURES. (n.d.). [Source Not Available].
-
Safety Data Sheet - 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.. Retrieved from [Link]
-
How to Handle Chemical Spills. (2022, June 30). Penn State Extension. Retrieved from [Link]
- Guide for Chemical Spill Response. (n.d.). [Source Not Available].
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved from [Link]
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source Not Available].
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers. Retrieved from [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). [Source Not Available].
- GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. (n.d.). [Source Not Available].
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. extension.psu.edu [extension.psu.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. acs.org [acs.org]
- 18. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
